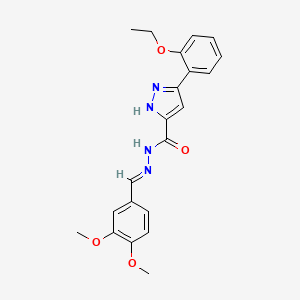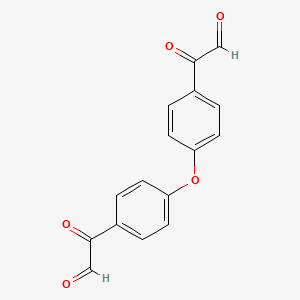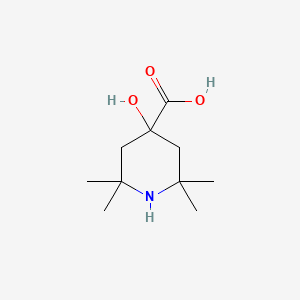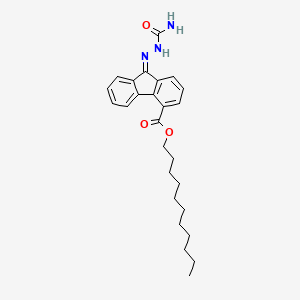
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a nitrophenyl group
準備方法
The synthesis of N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting an appropriate α-haloketone with thiourea under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a base.
Attachment of the Nitrophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the nitrophenyl group is introduced.
Coupling with Naphthalenamine: The final step involves coupling the thiazole derivative with naphthalenamine using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.
化学反応の分析
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine can undergo various chemical reactions:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like palladium on carbon (Pd/C), and coupling reagents like palladium acetate.
科学的研究の応用
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its potential interaction with GABA-A receptors.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.
Biological Studies: It can serve as a probe for studying enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used in the synthesis of dyes and pigments due to its chromophoric groups.
作用機序
The mechanism of action of N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine involves its interaction with specific molecular targets:
GABA-A Receptors: The compound may bind to GABA-A receptors, modulating their activity and potentially exerting anticonvulsant effects.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
類似化合物との比較
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine can be compared with other thiazole derivatives:
2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives: These compounds also exhibit anticonvulsant activity and interact with GABA-A receptors.
2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones: These compounds show antibacterial and anti-HIV activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C22H17N3O2S |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
N-naphthalen-1-yl-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H17N3O2S/c1-2-14-24-21(17-10-12-18(13-11-17)25(26)27)15-28-22(24)23-20-9-5-7-16-6-3-4-8-19(16)20/h2-13,15H,1,14H2 |
InChIキー |
CWZZSEBFLRESRC-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=CSC1=NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11980879.png)



![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980907.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980911.png)
![5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11980915.png)





![4-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11980943.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11980945.png)
